molecular formula C6H4BrN3S B1448398 4-Bromothiazolo[5,4-c]pyridin-2-amine CAS No. 1439815-04-9

4-Bromothiazolo[5,4-c]pyridin-2-amine

Cat. No. B1448398
CAS RN: 1439815-04-9
M. Wt: 230.09 g/mol
InChI Key: RUEQHKHDPQAANM-UHFFFAOYSA-N
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Description

4-Bromothiazolo[5,4-c]pyridin-2-amine is a chemical compound with the molecular formula C6H4BrN3S. It has a molecular weight of 230.09 . .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BrN3S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H, (H2,8,10) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Heterocyclic Amines in Medicinal Chemistry

Heterocyclic amines, including structures like pyridine and thiazole derivatives, are crucial in the development of pharmaceuticals due to their diverse biological activities. For example, the pyranopyrimidine core, closely related to the structure of interest, has been extensively investigated for its potential in medicinal and pharmaceutical industries. It's a key precursor for developing drug-like candidates displaying a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more (Parmar, Vala, & Patel, 2023).

Catalysis and Organic Synthesis

The utility of heterocyclic amines extends to catalysis and organic synthesis, where compounds like 4-Bromothiazolo[5,4-c]pyridin-2-amine could potentially act as intermediates or catalysts. For instance, recyclable copper catalyst systems have been developed for C-N bond-forming cross-coupling reactions using aryl halides and arylboronic acids, showcasing the versatility of heterocyclic and aromatic amines in facilitating complex chemical transformations (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Pharmacological Research

Significant efforts have been made to explore the pharmacological significance of heterocyclic amine derivatives. For instance, various compounds featuring pyrimidine and imidazole rings have shown a range of biological activities, underlining the potential of exploring novel compounds like this compound for drug development and other therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Environmental and Food Safety

Research on heterocyclic aromatic amines (HAAs) also extends to environmental and food safety, focusing on the formation, detection, and mitigation of these compounds in cooked meats and other foodstuffs. Understanding the mechanisms of HAAs' formation and their biological effects is crucial for assessing potential health risks associated with dietary exposure to these compounds (Stavric, 1994).

Safety and Hazards

The compound is labeled with a warning signal word . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The Material Safety Data Sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

4-bromo-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEQHKHDPQAANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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